

# CP-640186: A Comprehensive Technical Review of its Function and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**CP-640186** is a potent, orally active, and cell-permeable small molecule inhibitor of Acetyl-CoA carboxylase (ACC). As an isozyme-nonselective inhibitor, it targets both ACC1 and ACC2, the key enzymes responsible for regulating the synthesis of malonyl-CoA. This inhibition leads to a dual effect: the suppression of fatty acid synthesis and the stimulation of fatty acid oxidation. These metabolic modulations have positioned **CP-640186** as a significant tool in metabolic disease research and a potential therapeutic agent for conditions such as metabolic syndrome, obesity, and nonalcoholic fatty liver disease. Recent studies have also uncovered novel applications for **CP-640186**, including its role in platelet function and as an antiviral agent. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental data associated with **CP-640186**.

## Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

**CP-640186** functions as a reversible, allosteric inhibitor of both ACC isozymes, ACC1 and ACC2.[1] It binds to the carboxyltransferase (CT) domain of the enzyme at the dimer interface. [1] The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate.[1][2][3] By inhibiting ACC, **CP-640186** blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis.[4][5][6]



The reduction in malonyl-CoA levels has a dual consequence. Firstly, it directly inhibits the synthesis of new fatty acids. Secondly, since malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), its reduction leads to the disinhibition of CPT1. This allows for the transport of fatty acids into the mitochondria, thereby promoting their oxidation.



Click to download full resolution via product page

Mechanism of CP-640186 action on fatty acid metabolism.

## **Quantitative Data Summary**



The following tables summarize the key quantitative data for **CP-640186** from various in vitro and in vivo studies.

**Table 1: In Vitro Inhibitory and stimulatory Activity** 



| Parameter                                          | Target/Cell<br>Line                           | Species | Value        | Reference    |
|----------------------------------------------------|-----------------------------------------------|---------|--------------|--------------|
| IC50                                               | ACC1 (liver)                                  | Rat     | 53 nM        | [3][4][5][6] |
| ACC2 (skeletal muscle)                             | Rat                                           | 61 nM   | [3][4][5][6] |              |
| ACC1 & ACC2                                        | Not Specified                                 | ~55 nM  | [2][3]       |              |
| DENV-1 (BHK-21 cells)                              | Virus                                         | 0.96 μΜ | [7]          |              |
| DENV-2 (BHK-21 cells)                              | Virus                                         | 1.22 μΜ | [7]          |              |
| DENV-3 (BHK-21 cells)                              | Virus                                         | 0.99 μΜ | [7]          |              |
| DENV-4 (BHK-21 cells)                              | Virus                                         | 1.69 μΜ | [7]          |              |
| Zika Virus (BHK-<br>21 cells)                      | Virus                                         | 1.27 μΜ | [7]          |              |
| EC50                                               | Fatty Acid Synthesis Inhibition (HepG2 cells) | Human   | 0.62 μΜ      | [4]          |
| Triglyceride Synthesis Inhibition (HepG2 cells)    | Human                                         | 1.8 μΜ  | [4]          |              |
| Palmitate Acid Oxidation Stimulation (C2C12 cells) | Mouse                                         | 57 nM   | [1][4][7]    |              |
| Palmitate Acid Oxidation Stimulation (rat          | Rat                                           | 1.3 μΜ  | [4][7][8]    | <del></del>  |



Check Availability & Pricing



| epitrochlearis<br>muscle) |       |         |     |  |
|---------------------------|-------|---------|-----|--|
| DENV2<br>Proliferation    | Virus | 0.50 μM | [7] |  |
| Inhibition                |       |         |     |  |

**Table 2: In Vivo Efficacy** 



| Parameter                                         | Effect                          | Species   | Value (ED50) | Reference |
|---------------------------------------------------|---------------------------------|-----------|--------------|-----------|
| ED50                                              | Malonyl-CoA<br>Lowering (Liver) | Rat       | 55 mg/kg     | [2][3]    |
| Malonyl-CoA<br>Lowering (Soleus<br>Muscle)        | Rat                             | 6 mg/kg   | [2][3]       |           |
| Malonyl-CoA<br>Lowering<br>(Quadriceps<br>Muscle) | Rat                             | 15 mg/kg  | [2][3]       |           |
| Malonyl-CoA<br>Lowering<br>(Cardiac Muscle)       | Rat                             | 8 mg/kg   | [2][3]       | _         |
| Fatty Acid<br>Synthesis<br>Inhibition             | Rat                             | 13 mg/kg  | [1][2][3]    | _         |
| Fatty Acid<br>Synthesis<br>Inhibition             | CD1 Mice                        | 11 mg/kg  | [1][2][3]    | _         |
| Fatty Acid<br>Synthesis<br>Inhibition             | ob/ob Mice                      | 4 mg/kg   | [1][2][3]    | _         |
| Whole Body Fatty Acid Oxidation Stimulation       | Rat                             | ~30 mg/kg | [2][3][8]    |           |
| Acute Efficacy (1 hour post-dose)                 | Rat                             | 4.6 mg/kg | [4]          | _         |
| Acute Efficacy (4 hours post-dose)                | Rat                             | 9.7 mg/kg | [4]          | _         |



| Acute Efficacy (8 Rat 21 mg/kg [4] hours post-dose) |
|-----------------------------------------------------|
|-----------------------------------------------------|

**Table 3: Pharmacokinetic Properties in Rats** 

| Parameter                     | Route                             | Value        | Reference |
|-------------------------------|-----------------------------------|--------------|-----------|
| Plasma Half-life (t1/2)       | IV (5 mg/kg) / Oral (10<br>mg/kg) | 1.5 h        | [1][4]    |
| Bioavailability               | Oral (10 mg/kg)                   | 39%          | [4]       |
| Plasma Clearance<br>(Clp)     | IV (5 mg/kg)                      | 65 ml/min/kg | [4]       |
| Volume of Distribution (Vdss) | IV (5 mg/kg)                      | 5 liters/kg  | [4]       |
| Tmax (Oral)                   | Oral (10 mg/kg)                   | 1.0 h        | [4]       |
| Cmax (Oral)                   | Oral (10 mg/kg)                   | 345 ng/mL    | [1][4]    |
| AUC0-∞ (Oral)                 | Oral (10 mg/kg)                   | 960 ng•h/mL  | [1][4]    |

# Experimental Protocols In Vitro ACC Inhibition Assay

A common method to determine the IC50 of **CP-640186** against ACC1 and ACC2 involves a radiometric assay.



Click to download full resolution via product page



Workflow for determining ACC inhibition.

#### Methodology:

- Purified rat liver ACC1 or rat skeletal muscle ACC2 is used.
- The enzyme is incubated with a reaction mixture containing acetyl-CoA, ATP, and [14C]bicarbonate.
- CP-640186 is added at various concentrations.
- The reaction is allowed to proceed for a set time at 37°C.
- The reaction is terminated by the addition of acid.
- The acid-stable radioactivity, corresponding to the [14C]malonyl-CoA formed, is measured by scintillation counting.
- IC50 values are calculated from the dose-response curves.

## **Cellular Fatty Acid Synthesis and Oxidation Assays**

Fatty Acid Synthesis in HepG2 Cells:

- HepG2 cells are treated with varying concentrations of CP-640186 (e.g., 0.62-1.8 μM) for 2 hours.[4][5]
- [14C]acetate is added to the culture medium.
- After incubation, cellular lipids are extracted.
- The incorporation of radiolabeled acetate into the lipid fraction is measured to quantify fatty acid synthesis.
- EC50 values for the inhibition of fatty acid and triglyceride synthesis are determined.

Fatty Acid Oxidation in C2C12 Myotubes:



- Differentiated C2C12 myotubes are treated with CP-640186 (e.g., 0.1 nM-100 μM) for 2 hours.[4][5]
- [3H]palmitate is added to the medium.
- The rate of fatty acid oxidation is determined by measuring the production of [3H]H2O.
- EC50 values for the stimulation of palmitate oxidation are calculated.[4]

### In Vivo Studies in Rodents

Malonyl-CoA Measurement:

- Rats are administered CP-640186 via oral gavage at various doses (e.g., 6-55 mg/kg).[2][3]
- After a specified time, tissues such as the liver, soleus muscle, quadriceps muscle, and heart are collected.
- Malonyl-CoA levels in the tissue extracts are quantified using methods like HPLC.
- ED50 values for the reduction of malonyl-CoA are determined.[2][3]

Whole-Body Fatty Acid Oxidation:

- Rats are given an oral dose of **CP-640186** (e.g., ~30 mg/kg).[2][3][8]
- The animals are placed in metabolic chambers.
- The respiratory exchange ratio (RER = VCO2/VO2) is measured to assess the shift from carbohydrate to fatty acid utilization as an energy source. A lower RER indicates increased fatty acid oxidation.[4]

# **Expanded Functions and Research Areas Antiviral Activity**

Recent research has demonstrated that **CP-640186** possesses antiviral properties against flaviviruses, including Dengue virus (DENV) and Zika virus (ZIKV).[7] The proposed mechanism involves the inhibition of host cell ACC, which disrupts the cellular lipid environment



essential for viral proliferation.[7] In a DENV2 infection mouse model, oral administration of **CP-640186** (10 mg/kg/day) significantly improved the survival rate.[7]



Click to download full resolution via product page

Proposed antiviral mechanism of CP-640186.

### **Platelet Function**

**CP-640186** has been shown to impact platelet function. Inhibition of ACC in platelets leads to an increase in  $\alpha$ -tubulin acetylation. This modification impairs thrombin-induced platelet aggregation.[9] This suggests a potential role for ACC inhibitors in modulating platelet activity and thrombosis.

## Conclusion



**CP-640186** is a well-characterized, potent, and isozyme-nonselective inhibitor of ACC. Its ability to decrease malonyl-CoA levels, thereby inhibiting fatty acid synthesis and promoting fatty acid oxidation, makes it an invaluable tool for studying metabolic pathways. The extensive in vitro and in vivo data underscore its potential for therapeutic applications in metabolic disorders. Furthermore, emerging research into its antiviral and anti-platelet activities opens new avenues for investigation and drug development. This guide provides a comprehensive technical foundation for researchers and scientists working with or interested in the multifaceted functions of **CP-640186**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. merckmillipore.com [merckmillipore.com]
- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 7. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CP 640,186 | CAS 591778-68-6 | Cayman Chemical | Biomol.com [biomol.com]
- 9. Acetyl-CoA Carboxylase Inhibitor CP640.186 Increases Tubulin Acetylation and Impairs Thrombin-Induced Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CP-640186: A Comprehensive Technical Review of its Function and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216025#what-is-the-function-of-cp-640186]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com